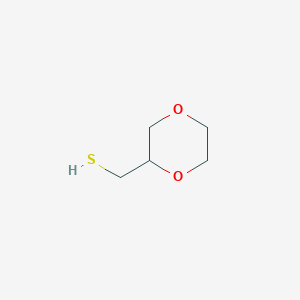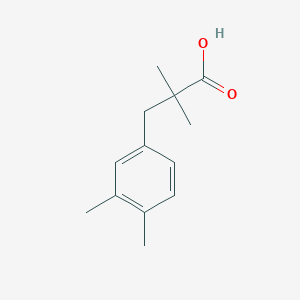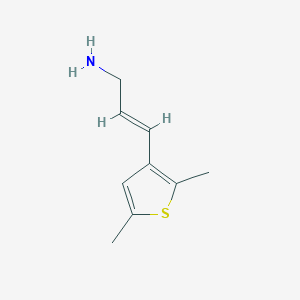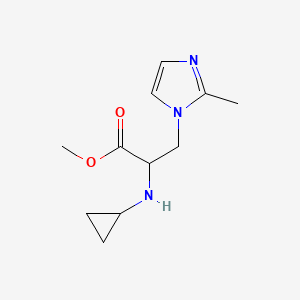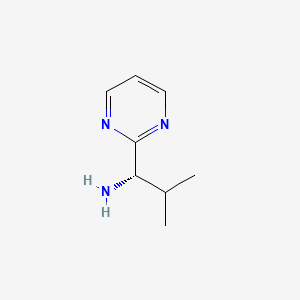
4-(Aminomethyl)-2-methylhexanehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)-2-methylhexanehydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes an aminomethyl group attached to a methylhexane backbone, and its hydrochloride salt form enhances its solubility in water
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-methylhexanehydrochloride typically involves the reaction of 2-methylhexane with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through a Mannich reaction, where the formaldehyde and ammonium chloride react to form an intermediate iminium ion, which then reacts with 2-methylhexane to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aminomethyl)-2-methylhexanehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Aminomethyl)-2-methylhexanehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 4-(Aminomethyl)-2-methylhexanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can act as a ligand for certain receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its antifibrinolytic properties.
2-Aminomethylpyridine: Used in the synthesis of pharmaceuticals and agrochemicals.
4-(Aminomethyl)fluorescein: Utilized as a fluorescent probe in biochemical assays.
Uniqueness
4-(Aminomethyl)-2-methylhexanehydrochloride is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility, making it more versatile in various applications compared to its analogs.
Eigenschaften
Molekularformel |
C8H20ClN |
|---|---|
Molekulargewicht |
165.70 g/mol |
IUPAC-Name |
2-ethyl-4-methylpentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-4-8(6-9)5-7(2)3;/h7-8H,4-6,9H2,1-3H3;1H |
InChI-Schlüssel |
CAKQXBVURKPSKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(C)C)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)
![(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13545697.png)
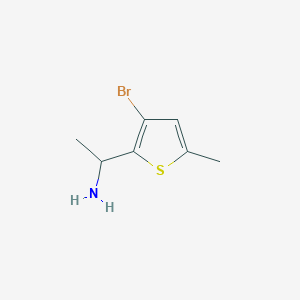

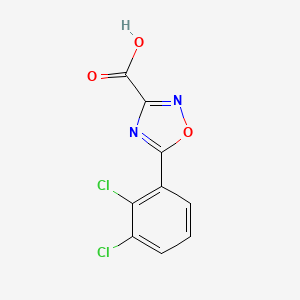
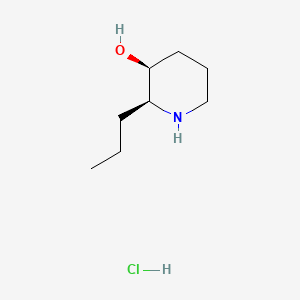
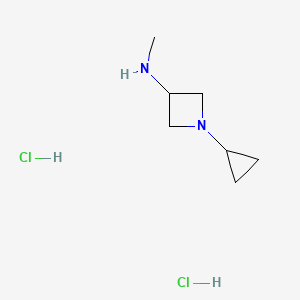
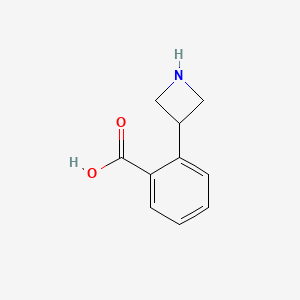
![4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylicacid](/img/structure/B13545733.png)
